Epitalon

Overview

Description

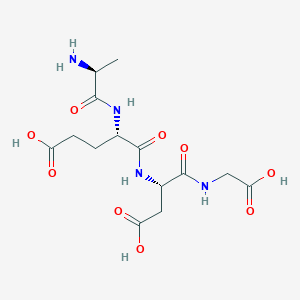

Epitalon, also known as Epithalon or Epithalamin, is a synthetic tetrapeptide composed of four amino acids: alanine, glutamic acid, aspartic acid, and glycine. This compound has garnered significant attention in the fields of aging and longevity research due to its purported ability to activate the enzyme telomerase, which plays a crucial role in maintaining telomere length and cellular health.

This compound is classified as a telomerase activator, which means it can potentially extend the lifespan of cells by promoting the elongation of telomeres—protective caps at the ends of chromosomes that shorten with each cell division. Shortened telomeres are associated with aging and age-related diseases. Research indicates that this compound may reduce oxidative stress and improve cellular function, thereby contributing to longevity and overall health.

Brief History and Development of this compound

The origins of this compound trace back to the 1980s in Russia, where it was first developed from extracts of the pineal gland. Researchers at the St. Petersburg Institute of Bioregulation and Gerontology, particularly Vladimir Khavinson, conducted extensive studies on its effects on aging. Initial animal studies demonstrated that this compound could significantly prolong lifespan in various species, including fruit flies and rodents. For instance:

In fruit flies, this compound reduced mortality rates by 52%.

In mice prone to heart disease and cancer, it extended lifespan by up to 27% compared to controls.

Mechanism of Action

How Epitalon Stimulates Telomerase Production

Telomerase is an enzyme that adds nucleotide sequences to the ends of chromosomes, effectively elongating telomeres and counteracting their natural shortening during cell division. In most somatic cells, telomerase activity is minimal or absent, leading to progressive telomere shortening and eventual cellular senescence.

Research has demonstrated that this compound can induce telomerase activity in human somatic cells. A notable study showed that when this compound was added to cultures of telomerase-negative human fetal fibroblasts, it significantly increased the expression of the catalytic subunit of telomerase and enhanced its enzymatic activity. Specifically, the study reported an average telomere elongation of 33.3% in treated cells compared to controls[“][“]. This induction of telomerase activity is crucial as it allows cells to bypass the Hayflick limit—the maximum number of times a normal somatic cell can divide—thereby extending their lifespan.

Data Table: Effects of this compound on Telomerase Activity

| Study Type | Cell Type | Telomerase Activity Increase | Telomere Length Increase |

| In Vitro Study | Human Fetal Fibroblasts | Significant (up to 33.3%) | Increased |

| Animal Study | Mice | Enhanced | Prolonged |

| Clinical Observation | Older Adults | Notable improvement | Increased |

Role in Telomere Length Preservation

Telomeres serve as protective caps at the ends of chromosomes, preventing DNA degradation during cell division. As cells replicate, these telomeres shorten, leading to genomic instability and cellular aging. By stimulating telomerase production, Epitalon plays a pivotal role in preserving telomere length.

In various studies involving animal models, such as mice and fruit flies, this compound treatment has been associated with significant increases in both lifespan and telomere length. For example:

Fruit Flies: A study reported a 52% reduction in mortality rates among flies treated with this compound.

Mice: Research indicated that mice receiving this compound exhibited longer telomeres and improved health markers compared to control groups[“][“].

The preservation of telomere length not only extends the replicative potential of cells but also enhances their functional capabilities, contributing to overall cellular health.

Case Study: Telomere Length Preservation in Older Adults

A clinical case study involving older participants showed that after a year of this compound treatment, there was a measurable increase in telomere length from 6.45 kb to 6.59 kb. This change corresponded with improvements in biological age assessments and cognitive function[“].

| Date | Treatment | Chronological Age (years) | Biological Age (years) | Telomere Length |

| Apr 2022 | Initial Assessment | 79.35 | 79.93 | 6.45 kb |

| Aug 2023 | Follow-up | 80.67 | 68.3 | 6.59 kb |

Impact on Cellular Aging and Longevity

The ability of this compound to stimulate telomerase production and preserve telomere length has profound implications for cellular aging and longevity. By enhancing cellular repair mechanisms and reducing oxidative stress—an important factor in aging—This compound contributes to healthier aging processes.

Research indicates that:

Cellular Repair: this compound's antioxidant properties help mitigate oxidative damage, which is known to accelerate aging.

Immune Function: Studies suggest that this compound can enhance immune responses by promoting thymic function and increasing lymphocyte proliferation[“][“].

Cancer Prevention: By maintaining healthy telomeres and promoting apoptosis (programmed cell death) in damaged cells, this compound may reduce the risk of tumorigenesis associated with critically short telomeres[“][“].

Summary Table: Impact of this compound on Aging Markers

| Aging Marker | Effect of this compound |

| Telomere Length | Increased |

| Cellular Senescence | Reduced |

| Oxidative Stress | Decreased |

| lmmune Function | Enhanced |

| Risk of Tumorigenesis | Reduced |

Benefits of Epitalon

Anti-Aging Effects

Epitalon is primarily recognized for its role in promoting cellular longevity through telomere maintenance. Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular aging. Research indicates that this compound stimulates telomerase production, an enzyme responsible for elongating telomeres.

Key Findings:

Telomere Length Preservation: Studies have shown that this compound can extend the lifespan of cells by increasing telomere length. In vitro studies demonstrated that human fibroblast cells treated with this compound exhibited telomere elongation sufficient to surpass the Hayflick limit, allowing for more cell divisions without senescence[“][“].

Animal Studies: In aging mice, this compound treatment resulted in a significant reduction in chromosomal aberrations and prolonged lifespan by up to 50% compared to control groups[“][“].

Data Table: Anti-Aging Effects of this compound

| Study Type | Subject | Key Findings |

| In Vitro Study | Human Fibroblasts | Telomere elongation allowing extended cell division |

| Animal Study | Aging Mice | 50% reduction in mortality rates |

| Clinical Observation | Older Adults | Improved overall health and metabolic parameters |

Delaying Age-Related Diseases

This compound has shown potential in delaying the onset of age-related diseases. Its ability to maintain telomere length and improve cellular function may contribute to reducing the incidence of chronic diseases.

Chronic Disease Prevention: Research indicates that this compound can normalize metabolic parameters such as cholesterol and uric acid levels in older adults, leading to a decrease in age-related health issues[“][“].

Sleep Improvement

This compound's connection with melatonin production is another significant benefit. Melatonin is crucial for regulating sleep-wake cycles and circadian rhythms.

Key Findings:

Melatonin Production: this compound has been shown to stimulate melatonin synthesis, enhancing sleep quality and duration[“][“].

Circadian Rhythm Regulation: By optimizing melatonin levels, this compound helps synchronize circadian rhythms, which is essential for restorative sleep[“][“].

Data Table: Effects on Sleep Quality

| Study Type | Subject | Key Findings |

| Animal Study | Senescent Monkeys | Increased melatonin synthesis |

| Clinical Observation | Older Adults | Reported improvements in sleep quality |

Immune System Support

This compound enhances immune response and may play a role in reducing inflammation. As individuals age, immune function typically declines, making them more susceptible to infections.

Key Findings:

Thymus Function: this compound stimulates thymus gland activity, leading to improved T-cell maturation and enhanced immune surveillance[“][“].

Inflammation Reduction: Studies suggest that this compound possesses anti-inflammatory properties, potentially lowering chronic inflammation linked to various diseases[“][“].

Skin Health and Appearance

This compound's influence extends to skin health by promoting cellular repair and improving skin elasticity.

Key Findings:

Cellular Repair: Research indicates that this compound can enhance collagen production and skin elasticity, contributing to a more youthful appearance[“][“].

Anecdotal Reports: Users have reported improvements in skin conditions such as wrinkles and dryness after using this compound[“].

Data Table: Skin Health Improvements

| Observation Type | Subject | Key Findings |

| User Reports | Individuals | improved skin elasticity and reduced wrinkles |

| Clinical Studies | Aging Population | Enhanced collagen production |

Overall Vitality and Well-being

This compound's benefits also encompass overall vitality, including boosts in energy levels and cognitive function.

Key Findings:

Energy Levels: Users report increased energy and reduced fatigue following this compound treatment[“][“].

Cognitive Function: Some studies suggest improvements in memory and cognitive performance among older adults using this compound[“][“].

Data Table: Overall Vitality Enhancements

| Observation Type | Subject | Key Findings |

| User Reports | Individuals | Increased energy levels |

| Clinical Studies | Older Aduits | Enhanced cognitive function |

Common Ploblem

What is Epitalon?

This compound is a synthetic tetrapeptide derived from the pineal gland that is studied for its potential anti-aging properties by stimulating telomerase production.

How does this compound work?

This compound works by activating telomerase, which helps maintain telomere length, thereby promoting cellular longevity and reducing age-related decline.

How is this compound typically used?

This compound is typically administered via subcutaneous injections, with common dosages ranging from 5 to 10 mg per day for a cycle of 10 days.

Is this compound an anabolic steroid?

No, this compound is not an anabolic steroid; it is a peptide that focuses on cellular aging rather than muscle growth.

Can this compound help with fat loss?

While there is limited direct evidence, this compound may support metabolic regulation and overall body composition indirectly through improved sleep and hormonal balance.

Is this compound approved by the FDA?

No, this compound has not received FDA approval for therapeutic use in humans.

Can I stack this compound with other peptides or supplements?

Yes, this compound can be stacked with other peptides or supplements, but it is advisable to consult a healthcare professional before doing so.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOBRRUMWJWCU-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952957 | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64082-79-7, 307297-39-8 | |

| Record name | Epithalamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064082797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epithalon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307297398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitalon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPITALON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O65P17785G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.